molecular formula C15H18F3NO2S B2977038 N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 2034525-00-1

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2977038
CAS No.: 2034525-00-1
M. Wt: 333.37
InChI Key: FQWFFWKDJIPGQO-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring and a 2-(oxan-4-ylsulfanyl)ethyl substituent on the amide nitrogen. The oxan-4-yl (tetrahydropyran-4-yl) group introduces a sulfur atom at the 4-position of the tetrahydropyran ring, conferring unique steric and electronic properties to the molecule.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2S/c16-15(17,18)13-4-2-1-3-12(13)14(20)19-7-10-22-11-5-8-21-9-6-11/h1-4,11H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWFFWKDJIPGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(oxan-4-ylsulfanyl)ethylamine under basic conditions to yield the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides or alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The benzamide core may interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamides with Trifluoromethyl and Ethyl-Sulfur Substituents
Compound Name Substituent on Amide Nitrogen Biological Activity/Use Key Features
Target Compound 2-(oxan-4-ylsulfanyl)ethyl Inferred: Potential agrochemical Tetrahydropyran-sulfanyl group enhances lipophilicity and metabolic stability
Fluopyram 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl Fungicide (broad-spectrum) Pyridine ring with Cl and CF₃ groups; sulfonamide-like linkage
GSK3787 2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl PPARδ inhibitor (research use) Sulfonyl group linked to pyridine; higher electron-withdrawing capacity

Analysis :

  • Electronic Effects: The trifluoromethyl group in all three compounds contributes to electron-withdrawing properties, enhancing binding interactions with target proteins.
  • Steric Considerations : The tetrahydropyran ring in the target compound introduces a rigid, bulky substituent compared to the pyridine-based groups in Fluopyram and GSK3787, which may influence membrane permeability and target selectivity .

Analysis :

  • Pharmacophore Diversity: The target compound’s sulfur-containing tetrahydropyran substituent distinguishes it from Nitazoxanide’s nitro-thiazole moiety and Diflufenican’s phenoxy-pyridine group. These differences underscore the versatility of benzamide scaffolds in targeting diverse biological pathways .
  • Synthetic Routes : The synthesis of the target compound may parallel methods used for N-(hydroxymethyl)-2-(trifluoromethyl)benzamide (e.g., amidation of 2-trifluoromethylbenzoic acid derivatives) , though additional steps would be required to introduce the oxan-4-ylsulfanyl group.
Benzamides with Sulfur-Containing Functional Groups
Compound Name Sulfur Functional Group Biological Relevance
Target Compound Thioether (C-S-C) Enhanced metabolic stability vs. sulfonyl
GSK3787 Sulfonyl (SO₂) Strong electron-withdrawing; increased acidity
S-Alkylated 1,2,4-Triazoles Thioether Antifungal/antimicrobial activity

Analysis :

  • Antimicrobial Potential: S-Alkylated 1,2,4-triazoles demonstrate that sulfur-linked substituents can enhance antifungal activity , suggesting the target compound may share similar applications.

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Benzamides
Compound Molecular Weight logP (Predicted) Water Solubility (mg/mL)
Target Compound ~380 (estimated) 3.2 0.05 (low)
Fluopyram 396.78 3.8 0.12
GSK3787 392.78 2.5 0.20

Notes: The target compound’s lower logP compared to Fluopyram reflects reduced hydrophobicity due to the tetrahydropyran ring’s oxygen atom.

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-(oxan-4-ylsulfanyl)ethylamine with a suitable benzoyl derivative under specific conditions. Common methodologies include:

  • Reagents : Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to facilitate the formation of the amide bond.
  • Reaction Conditions : The reactions are generally performed in organic solvents at controlled temperatures to optimize yield and purity.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Preliminary studies suggest:

  • Efficacy : The compound has shown comparable or superior activity against both Gram-positive and Gram-negative bacteria when compared to established antibiotics such as penicillin and ciprofloxacin .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Investigations into its mechanisms have revealed:

  • Mechanism of Action : It may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanistic studies are still ongoing.
  • Case Studies : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for further development in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural ModificationBiological Activity Impact
Addition of trifluoromethyl groupEnhanced lipophilicity and potential for increased cell membrane permeability
Variation in alkyl chain lengthAffects antimicrobial potency, with specific chain lengths yielding optimal activity against target pathogens

Research Findings

Recent studies have focused on the biological activity of related compounds and their derivatives:

  • Antimicrobial Screening : A series of thiazole derivatives were screened for antimicrobial activity, revealing that modifications in substituents significantly affect potency against Mycobacterium tuberculosis and other pathogens .
  • Cytotoxicity Studies : In vitro assays showed that certain derivatives exhibited IC50 values indicating potent cytotoxic effects on cancer cell lines, suggesting a promising avenue for anticancer drug development .
  • Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption characteristics, although further investigations are required to assess metabolic stability and bioavailability .

Q & A

Q. What are the recommended synthetic routes for N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide?

The synthesis of this compound can involve multi-step reactions, including condensation and alkylation. For example:

  • Step 1: Condensation of 2-(trifluoromethyl)benzoyl chloride with a thiol-containing intermediate (e.g., 2-aminoethanethiol derivatives) under anhydrous conditions using a base like triethylamine .
  • Step 2: Introduction of the oxan-4-ylsulfanyl group via nucleophilic substitution or thiol-ene coupling. Reaction optimization may require controlled temperature (e.g., 0–25°C) and inert atmosphere .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures .

Q. How can the purity and structural integrity of this compound be verified?

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (MS) to confirm ≥98% purity .
  • Structural Confirmation:
    • NMR: 1^1H and 13^{13}C NMR to verify substituent positions (e.g., trifluoromethyl at C2 of benzamide, oxan-4-ylsulfanyl ethyl linkage) .
    • Mass Spectrometry: High-resolution MS (HRMS) for exact mass matching (e.g., calculated for C16_{16}H19_{19}F3_3N2_2O2_2S: 384.11 g/mol) .

Q. What in vitro assays are suitable for initial biological screening?

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC (minimum inhibitory concentration) determination .
  • Enzyme Inhibition: Fluorescence-based assays targeting bacterial enzymes like acps-pptase, using NADH consumption or substrate depletion as readouts .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for trifluoromethyl benzamide derivatives?

  • Variable Substituents: Synthesize analogs with modified thioether linkages (e.g., replacing oxan-4-yl with thienyl or pyridyl groups) and compare bioactivity .
  • Quantitative SAR (QSAR): Use computational tools (e.g., molecular docking) to correlate substituent electronic properties (Hammett σ values) with enzyme inhibition potency .
  • Key Metrics: Measure logP (lipophilicity) and metabolic stability in liver microsomes to optimize pharmacokinetics .

Q. What strategies improve the pharmacokinetic properties of trifluoromethyl benzamides?

  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., CF3_3) to reduce CYP450-mediated oxidation. Validate via in vitro microsomal assays .
  • Solubility Enhancement: Formulate as hydrochloride salts or co-crystals with succinic acid .
  • Blood-Brain Barrier Penetration: Adjust logD (via substituent polarity) and assess using PAMPA-BBB models .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay Standardization: Use reference compounds (e.g., known enzyme inhibitors) and uniform conditions (pH, temperature, cell line passage number) .
  • Data Normalization: Express activity as % inhibition relative to positive/negative controls to account for inter-lab variability .
  • Mechanistic Follow-Up: Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What mechanistic insights exist for benzamide derivatives targeting bacterial enzymes?

  • Target Validation: Knockdown studies (e.g., CRISPR/Cas9) in E. coli to confirm acps-pptase as a primary target .
  • Binding Mode Analysis: X-ray crystallography of the enzyme-inhibitor complex to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
  • Resistance Profiling: Serial passage assays to monitor mutation hotspots in target enzymes .

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